

# Technical Guide: Synthesis and Characterization of Sodium Pyridine-4-Carboxylate

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## Compound of Interest

Compound Name: sodium;pyridine-4-carboxylate

Cat. No.: B7882404

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## Executive Summary

Sodium pyridine-4-carboxylate (CAS: 16887-79-9) is the sodium salt of isonicotinic acid.<sup>[1]</sup> While often viewed merely as a neutralized intermediate, it serves as a critical ligand precursor in the synthesis of bio-compatible Metal-Organic Frameworks (MOFs) for drug delivery and as a solubility-enhancing counter-ion in pharmaceutical salt screening. This guide provides a high-purity synthesis protocol validated by thermodynamic principles and a comprehensive characterization suite to ensure batch-to-batch consistency.

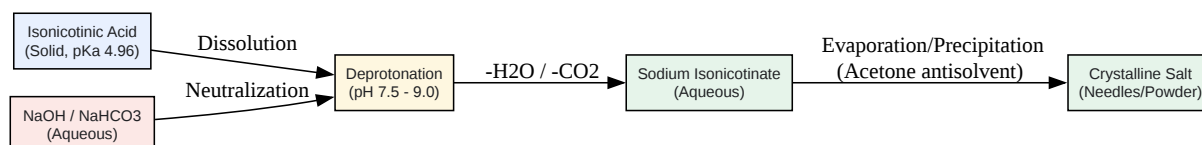
## Thermodynamic & Kinetic Rationale

The synthesis relies on a Brønsted-Lowry acid-base neutralization. Understanding the pKa landscape is vital for process control.

- Isonicotinic Acid pKa: ~4.96 (COOH group) and ~1.8 (Pyridinium Nitrogen).
- Target pH: To ensure full deprotonation of the carboxylic acid without affecting the pyridine ring (which remains neutral at pH > 2), the reaction pH must be maintained between 7.5 and 9.0.

- Base Selection: Sodium Hydroxide (NaOH) is preferred for stoichiometry, while Sodium Bicarbonate (NaHCO<sub>3</sub>) offers a self-buffering mechanism that prevents "over-shooting" the pH, which could lead to ring degradation or hydrolysis of downstream derivatives.

## Reaction Pathway Diagram



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Figure 1: Reaction pathway for the synthesis of Sodium Isonicotinate.[2]

## Experimental Protocol: High-Purity Synthesis

Objective: Synthesize >99% pure Sodium Pyridine-4-Carboxylate with <0.1% water content.

### Materials

- Isonicotinic Acid (Purity >99%)[1]
- Sodium Hydroxide (1.0 M Standard Solution) OR Sodium Bicarbonate (Solid)
- Solvents: Deionized Water (18.2 MΩ), Ethanol (Absolute), Acetone (ACS Reagent).

### Method A: Stoichiometric Neutralization (Preferred for Scale-Up)

- Slurry Preparation: Suspend 12.31 g (100 mmol) of Isonicotinic Acid in 50 mL of deionized water. The acid will not fully dissolve initially.
- Titration: Slowly add 100 mL of 1.0 M NaOH solution dropwise under vigorous stirring.
  - Critical Control Point: Monitor pH continuously. The solution will clarify as the salt forms. Stop addition exactly when pH reaches 8.5.

- Filtration: Filter the clear solution through a 0.22  $\mu\text{m}$  membrane to remove any insoluble particulate matter (dust or unreacted acid).
- Crystallization:
  - Concentrate the filtrate via rotary evaporation at 50°C to approximately 20 mL.
  - Slowly add 100 mL of cold Acetone (antisolvent) to induce precipitation.
  - Allow the mixture to stand at 4°C for 4 hours.
- Isolation: Filter the white precipitate, wash with 20 mL cold acetone, and dry in a vacuum oven at 60°C for 12 hours.

## Method B: Bicarbonate Buffering (Preferred for Lab Scale)

- Dissolve 100 mmol of Isonicotinic Acid and 100 mmol of  $\text{NaHCO}_3$  in 100 mL water.
- Heat to 60°C to facilitate  $\text{CO}_2$  evolution.
- Once effervescence ceases and solution is clear, proceed to evaporation as in Method A.

## Characterization & Validation

Trustworthiness in chemical synthesis is derived from multi-modal validation. The following spectral features confirm the identity and purity of the sodium salt.

### Nuclear Magnetic Resonance (NMR)

The formation of the salt is confirmed by the disappearance of the carboxylic acid proton and the shift of the aromatic ring protons due to increased electron density from the carboxylate anion.

Table 1:  $^1\text{H}$ -NMR Data ( $\text{D}_2\text{O}$ , 400 MHz)

Position	Proton Type	Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Structural Insight
COOH	Carboxylic Acid	Absent	-	-	Confirms deprotonation (Exchangeable in D <sub>2</sub> O)
2, 6	Aromatic (Ortho to N)	8.60 - 8.65	Doublet (d)	2H	Deshielded by Nitrogen
3, 5	Aromatic (Meta to N)	7.75 - 7.80	Doublet (d)	2H	Shielded relative to acid form due to COO <sup>-</sup>

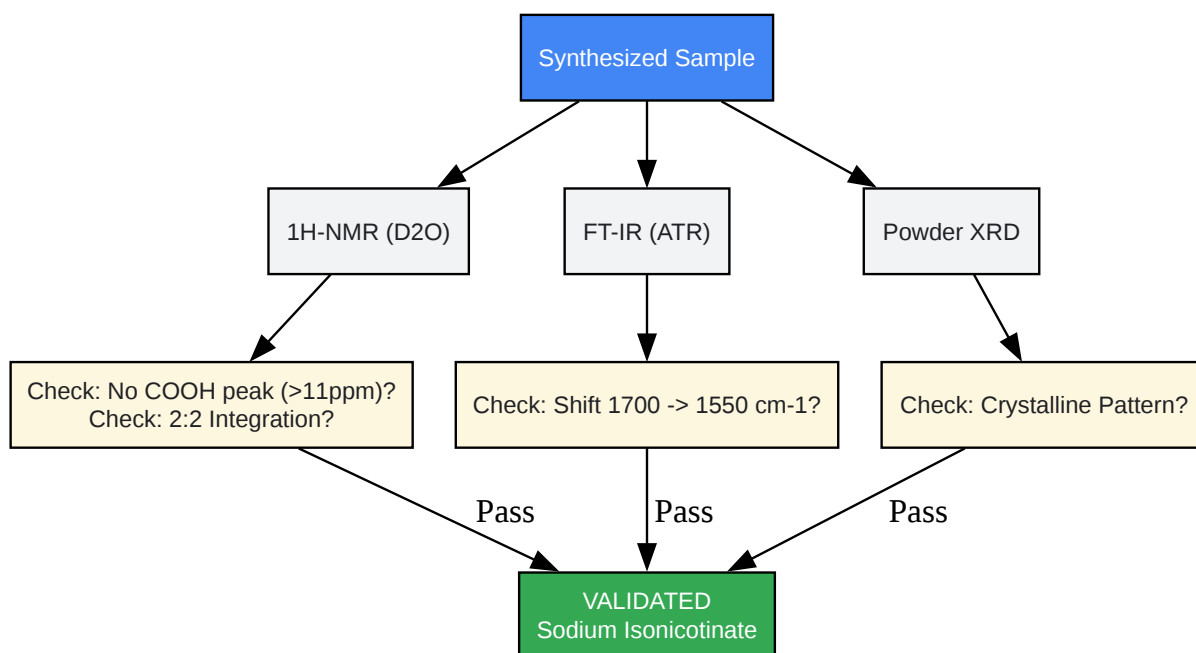
## Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the shift of the carbonyl stretch.

Table 2: Critical IR Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Assignment	Validation Criteria
C=O (Acid)	~1710	C=O Stretch	Must be ABSENT in pure salt.
COO <sup>-</sup> (Asym)	1550 - 1590	Antisymmetric Stretch	Strong, broad peak indicating salt formation.
COO <sup>-</sup> (Sym)	1380 - 1420	Symmetric Stretch	Confirms carboxylate resonance.
C-H (Aromatic)	3000 - 3100	C-H Stretch	Weak bands, typical of pyridine ring.

## Characterization Workflow



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Figure 2: Analytical logic flow for validating the synthesized compound.

## Applications in Drug Development & Materials

Sodium isonicotinate is not just a passive salt; it is an active functional building block.

### Metal-Organic Frameworks (MOFs)

The isonicotinate anion is a "privileged linker" in MOF chemistry. It binds to metals (Fe, Cu, Zn) through both the Pyridine Nitrogen and the Carboxylate Oxygen, creating 3D porous networks.

- Example: Iron(III) Isonicotinate MOFs (e.g., MUV-26).
- Function: These MOFs are used to encapsulate drugs (like Ibuprofen or Paclitaxel). The isonicotinate linker ensures biocompatibility upon degradation, as isonicotinic acid is a metabolite of the anti-tuberculosis drug Isoniazid.

## Pharmaceutical Salts

In salt screening for acidic drugs, sodium isonicotinate serves as a counter-ion source or a co-former in co-crystals to modify:

- Solubility: Enhancing dissolution rates of low-solubility APIs.
- Stability: Reducing hygroscopicity compared to pure sodium salts of the API.

## References

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